5-Bromoimidazo[1,2-a]pyridine

GABA-A Receptor Modulation Neuroscience Allosteric Modulators

This specific 5-bromo regioisomer is the data‑backed choice for medicinal chemistry programs targeting δ‑containing GABA‑A receptors and the mitotic kinesin CENP‑E. Procuring 5‑bromoimidazo[1,2‑a]pyridine (CAS 69214‑09‑1) — rather than the 6‑bromo, 7‑bromo, or des‑halo analogs — delivers a 6‑ to 16‑fold potency advantage at α4β1δ (GABA‑A) and validated on‑target activity (IC50 50 nM at CENP‑E). Its privileged bromine handle enables predictable Pd‑catalyzed cross‑coupling for rapid lead optimization. Available now in research quantities with documented purity and immediate dispatch.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 69214-09-1
Cat. No. B1254105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoimidazo[1,2-a]pyridine
CAS69214-09-1
Synonyms5-bromoimidazo(1,2-a)pyridine
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2C(=C1)Br
InChIInChI=1S/C7H5BrN2/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H
InChIKeyCCOFGVWHMYYDBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoimidazo[1,2-a]pyridine (CAS 69214-09-1): A Preferred Halogenated Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology Procurement


5-Bromoimidazo[1,2-a]pyridine (CAS 69214-09-1) is a bicyclic heteroaromatic compound belonging to the imidazo[1,2-a]pyridine family, characterized by a bromine substituent at the 5-position of the pyridine ring . This specific substitution pattern confers distinct physicochemical properties and reactivity profiles that differentiate it from other regioisomers and halogen analogs . The compound serves as a versatile synthetic intermediate for palladium-catalyzed cross-coupling reactions, enabling the rapid exploration of chemical space in drug discovery programs, and has been validated as a lead scaffold in multiple therapeutic areas .

Why Imidazo[1,2-a]pyridine Isomers or Other 5-Halogenated Analogs Cannot Simply Replace 5-Bromoimidazo[1,2-a]pyridine in Critical Applications


Within the imidazo[1,2-a]pyridine series, the position of the bromine substituent (e.g., 5- vs. 6- vs. 7-bromo) fundamentally alters the electronic distribution, molecular geometry, and consequently, the compound's reactivity in cross-coupling reactions and its binding affinity to biological targets . Similarly, substituting bromine with chlorine at the 5-position results in a less reactive handle for palladium-catalyzed transformations and can significantly diminish or abolish target engagement due to altered steric and electronic parameters . Therefore, the selection of 5-bromoimidazo[1,2-a]pyridine is not a matter of interchangeable halogenated building blocks but a specific, data-driven choice for achieving predictable synthetic outcomes and validated biological activity.

Quantitative Differentiation of 5-Bromoimidazo[1,2-a]pyridine: Head-to-Head Activity, Reactivity, and Selectivity Data Versus Close Analogs


Enhanced Potency at GABA-A Receptors: 5-Bromo Substituent Delivers 6- to 16-Fold Improvement Over Parent DS2 Scaffold

In a direct comparative study evaluating δ-selective positive allosteric modulators of GABA-A receptors, the 5-bromo analogue of the imidazo[1,2-a]pyridine DS2 (compound 35) demonstrated a 6- to 16-fold increase in potency compared to the unsubstituted parent compound DS2 at the α4β1δ receptor subtype . This quantitative improvement is a direct result of the 5-bromo substitution, as confirmed by systematic structure-activity relationship (SAR) analysis .

GABA-A Receptor Modulation Neuroscience Allosteric Modulators

Validated Lead Scaffold for CENP-E Inhibition: 5-Bromo Derivative Achieves Potent 50 nM IC50

A 5-bromoimidazo[1,2-a]pyridine derivative (compound 7) was identified as a potent lead molecule in a CENP-E inhibitor development program, exhibiting an IC50 of 50 nM in a biochemical enzyme inhibition assay . This finding validates the 5-bromoimidazo[1,2-a]pyridine core as a privileged scaffold for achieving nanomolar potency against this mitotic kinesin target, a property not shared by many other fused bicyclic systems explored in the same study .

CENP-E Inhibition Anticancer Therapeutics Mitotic Kinesin

Distinct Physicochemical Profile: Melting Point Differentiation from 6- and 7-Bromo Regioisomers

The 5-bromoimidazo[1,2-a]pyridine regioisomer possesses a distinct melting point range (61-64°C) compared to its 6-bromo (76-78°C) and 7-bromo (118-120°C) counterparts . This difference in a fundamental physicochemical property is a direct consequence of the altered crystal packing and intermolecular interactions dictated by the bromine position and is critical for confirming identity and purity during synthesis and procurement .

Chemical Synthesis Purification Quality Control

Optimal Use Cases for Procuring 5-Bromoimidazo[1,2-a]pyridine Based on Validated Differentiation Evidence


Neuroscience Drug Discovery: Developing Next-Generation δ-Selective GABA-A Receptor Modulators

For medicinal chemistry programs targeting δ-containing GABA-A receptors, 5-bromoimidazo[1,2-a]pyridine is the preferred core scaffold over the unsubstituted imidazo[1,2-a]pyridine. Direct comparative data confirms that the 5-bromo substitution confers a 6- to 16-fold increase in potency at the α4β1δ subtype . Procuring this specific halogenated building block is essential for achieving the nanomolar potency required for lead optimization and tool compound development in this neurological target space.

Oncology Drug Discovery: Advancing CENP-E Inhibitor Programs with a Validated Lead Scaffold

In the development of novel antimitotic cancer therapeutics, 5-bromoimidazo[1,2-a]pyridine serves as a privileged starting point for inhibitor design. The scaffold has been experimentally validated to yield potent CENP-E inhibition, with a derivative exhibiting an IC50 of 50 nM . Procurement of this specific brominated heterocycle provides a direct entry into a chemical series with proven on-target activity and a defined path for structure-based optimization, accelerating the hit-to-lead process.

Chemical Biology Tool Compound Synthesis: Ensuring Target Engagement with a High-Potency Probe

Researchers developing chemical probes for studying GABA-A receptor function or CENP-E biology require compounds with well-characterized and potent activity. The 5-bromoimidazo[1,2-a]pyridine scaffold has been directly linked to enhanced target engagement, as demonstrated by the 6- to 16-fold potency gain over the parent DS2 compound at GABA-A receptors and the validated 50 nM IC50 against CENP-E . Procuring this specific compound, rather than a generic analog, ensures that the synthesized probe will possess the desired potency and selectivity profile for robust biological interrogation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromoimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.